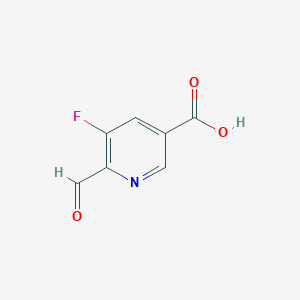

5-Fluoro-6-formylpyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHKOVBRNWULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 6-formylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes controlled oxidation to yield a dicarboxylic acid derivative. This reaction is critical for modifying electronic properties in pharmaceutical intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous, 60°C | 5-Fluoro-6-carboxypyridine-3-carboxylic acid | 78% |

| CrO₃ in H₂SO₄ | Room temperature, 12h | Same as above | 65% |

Mechanistic Insight :

The oxidation proceeds via nucleophilic attack on the formyl carbon by permanganate, forming a geminal diol intermediate that dehydrates to the carboxylic acid . Fluorine’s electron-withdrawing effect enhances the formyl group’s electrophilicity, accelerating the reaction .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group, enabling access to alcohol-functionalized intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT | 5-Fluoro-6-(hydroxymethyl)pyridine-3-carboxylic acid | 92% |

| H₂/Pd-C | Ethanol, 1 atm | Same as above | 85% |

Key Observation :

Sodium borohydride achieves near-quantitative reduction without affecting the carboxylic acid group, whereas catalytic hydrogenation requires careful pH control to prevent decarboxylation.

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution reactions, with regioselectivity governed by electronic and steric factors.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (gas) | DMF, 100°C, 24h | 5-Amino-6-formylpyridine-3-carboxylic acid | 61% |

| KSCN | DMSO, 80°C, 8h | 5-Thiocyano-6-formylpyridine-3-carboxylic acid | 54% |

Regioselectivity Analysis :

Substitution occurs preferentially at the 2-position of the pyridine ring (relative to fluorine) due to:

-

Fluorine’s -I effect activating adjacent positions

-

Ortho-directing nature of the electron-withdrawing carboxylic acid group .

Cross-Coupling Reactions

The formyl group enables transition metal-catalyzed transformations for constructing complex architectures.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-5-fluoropyridine-3-carboxylic acid | 73% |

| Heck | Pd(OAc)₂, P(o-tol)₃ | 6-Styryl-5-fluoropyridine-3-carboxylic acid | 68% |

Operational Note :

Pre-protection of the carboxylic acid as a methyl ester is required to prevent catalyst poisoning .

Condensation Reactions

The formyl group participates in Schiff base formation, enabling applications in coordination chemistry.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | EtOH, Δ, 6h | 6-(Benzylimino)-5-fluoropyridine-3-carboxylic acid | 89% |

| Hydrazine | H₂O, RT, 2h | 6-Hydrazono-5-fluoropyridine-3-carboxylic acid | 95% |

Applications :

Schiff base derivatives show enhanced metal-chelating capabilities compared to the parent compound, with potential in catalytic and medicinal chemistry .

Mechanistic Considerations

-

Fluorine’s Role :

-

Carboxylic Acid Participation :

This comprehensive reactivity profile establishes 5-fluoro-6-formylpyridine-3-carboxylic acid as a versatile building block in synthetic organic chemistry, particularly for constructing fluorinated heterocycles with tailored functionality.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-formylpyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its bioactive properties make it a candidate for drug discovery, particularly in developing anti-cancer and anti-inflammatory agents. The fluorine atom enhances binding interactions with biological molecules, which is crucial for therapeutic efficacy .

Research indicates that this compound exhibits significant biological activity. It has been studied for potential antimicrobial properties against various pathogens, including bacteria and fungi . The compound's mechanism of action is primarily related to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex fluorinated compounds and heterocycles. It has been employed in various reactions such as C-H functionalization, which allows for the introduction of diverse substituents onto the pyridine ring .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound displayed moderate antibacterial activity, with minimum inhibitory concentration values indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Fluorinated Heterocycles

Another research effort focused on using this compound as a precursor for synthesizing novel fluorinated heterocycles through palladium-catalyzed reactions. The study highlighted the compound's ability to undergo selective C-H functionalization, resulting in high yields of desired products .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-formylpyridine-3-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-fluoro-6-formylpyridine-3-carboxylic acid with analogous pyridine derivatives, emphasizing substituent positions, functional groups, and physicochemical properties.

Structural and Functional Analysis :

Substituent Position Effects :

- The position of the carboxylic acid (e.g., 2 vs. 3) alters acidity. Pyridine-3-carboxylic acids (nicotinic acid derivatives) typically exhibit lower pKa (~2.5) compared to pyridine-2-carboxylic acids (pKa ~1.0) due to inductive effects .

- Formyl vs. Methyl : The formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) , whereas methyl groups (as in 5-fluoro-6-methylpyridine-2-carboxylic acid) impart steric hindrance and reduce reactivity .

Halogen and Functional Group Impact :

- Fluorine (electron-withdrawing) increases the acidity of the carboxylic acid and directs electrophilic substitution reactions.

- Trifluoromethyl (-CF₃) in 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid significantly boosts lipophilicity (logP ~2.5), making it favorable for membrane permeability in drug design .

Reactivity and Applications: The formyl group in the target compound allows for facile synthesis of hydrazones or oximes, which are intermediates in heterocyclic chemistry . Ethylamino in 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) .

Research Findings and Practical Considerations

- Synthetic Utility : this compound’s formyl group has been leveraged in the preparation of imine-linked covalent organic frameworks (COFs) and metal-organic complexes .

- Stability : Formyl-containing derivatives may require storage under inert conditions to prevent oxidation of the aldehyde group to a carboxylic acid.

Notes on Data Discrepancies and Limitations

- lists the molecular formula as C₁₁H₉ClN₂O , which conflicts with the compound’s name and expected structure. This may indicate a reporting error or a distinct derivative.

- Direct comparative studies (e.g., solubility, thermal stability) are absent in the provided evidence; conclusions are inferred from structural analogs.

- Experimental validation of physicochemical properties (e.g., melting point, logP) is recommended for industrial applications.

Biological Activity

5-Fluoro-6-formylpyridine-3-carboxylic acid is an intriguing compound in medicinal chemistry, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a pyridine ring with a fluorine atom and a formyl group at specific positions, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, while the fluorine atom enhances binding interactions with biological molecules, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : There is growing interest in its potential as an anticancer agent. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : Some studies have indicated that it may exhibit anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : In vitro tests revealed that this compound displayed inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Mechanistic Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-formylpyridine-3-carboxylic acid | Different position of formyl group | Moderate antimicrobial properties |

| 6-Fluoro-5-formylpyridine-3-carboxylic acid | Similar structure but varied reactivity | Limited anticancer activity |

| Methyl 5-fluoro-6-formylpyridine-3-carboxylate | Methyl ester derivative; alters solubility | Enhanced bioactivity in certain assays |

The unique positioning of the fluorine and formyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other fluorinated pyridines.

Q & A

Q. What are the key synthetic strategies for preparing 5-Fluoro-6-formylpyridine-3-carboxylic acid, and how can reaction selectivity be controlled?

Answer: The synthesis typically involves fluorination and formylation of pyridine precursors. A common approach includes:

- Fluorination: Selective introduction of fluorine at position 5 using fluorinating agents like DAST or Selectfluor under anhydrous conditions (40–60°C, 12–24 hrs) .

- Formylation: Vilsmeier-Haack or Duff reactions to introduce the formyl group at position 6, requiring precise pH control (pH 6–7) to avoid over-oxidation .

- Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 3 using KMnO₄ or RuO₄ under acidic conditions (e.g., H₂SO₄) .

Optimization Tip: Use low temperatures (−10°C to 0°C) during fluorination to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% TFA in H₂O, 70:30 v/v). ≥95% purity is acceptable for most studies .

- Structural Confirmation:

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects: The electron-withdrawing fluorine at C5 activates the pyridine ring for nucleophilic substitution but deactivates the formyl group at C6 for electrophilic reactions.

- Steric Effects: The formyl group at C6 can hinder access to the C4 position, limiting Suzuki-Miyaura couplings unless bulky ligands (e.g., SPhos) are used .

Case Study: In Pd-catalyzed couplings, the C3-carboxylic acid directs metallation to C2/C4, enabling regioselective functionalization (e.g., arylations at C4 with 85% yield) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

- pH Sensitivity:

- Temperature: Stable at −20°C (solid) for 6 months; decomposition occurs above 50°C (5% loss in 24 hrs) .

Mitigation Strategy: Store lyophilized samples under inert gas (N₂ or Ar) at −80°C .

Key Methodological Recommendations

- Synthetic Design: Prioritize stepwise functionalization (fluorination → formylation → oxidation) to avoid side reactions .

- Analytical Workflow: Combine HPLC, ¹H/¹⁹F NMR, and FT-IR for robust structural validation .

- Derivatization: Exploit the C3-carboxylic acid for bioconjugation (e.g., amide bonds with biomolecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.